2,4,6-triisopropyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
2,4,6-triisopropyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, commonly known as TIPS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. TIPS is a sulfonamide-based compound that is widely used in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of TIPS is not well understood. However, it is believed that TIPS acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. TIPS has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
TIPS has been shown to have a wide range of biochemical and physiological effects. In animal studies, TIPS has been shown to reduce the production of gastric acid and to have anti-inflammatory effects. TIPS has also been shown to have antitumor activity in various cancer cell lines. However, the exact mechanism of these effects is not well understood.
Advantages and Limitations for Lab Experiments
TIPS has several advantages as a research tool. It is a stable compound that can be easily synthesized in high purity. TIPS is also relatively non-toxic and has low solubility in water, making it easy to handle in the laboratory. However, TIPS has some limitations as a research tool. It has low bioavailability and poor water solubility, which limits its use in vivo. TIPS also has limited selectivity for carbonic anhydrase, which may limit its use as a pharmacological tool.
Future Directions
There are several future directions for research on TIPS. One area of interest is the development of more selective carbonic anhydrase inhibitors based on the structure of TIPS. Another area of interest is the use of TIPS as a building block for the synthesis of novel materials with unique properties. Additionally, the potential use of TIPS as an anticancer agent warrants further investigation.
Conclusion:
In conclusion, TIPS is a sulfonamide-based compound that has gained significant attention in the scientific community due to its diverse applications in various fields. TIPS has been extensively used in scientific research as a pharmacological tool, ligand, and reagent. TIPS has several advantages as a research tool, including its stability and low toxicity. However, TIPS also has some limitations, such as its low bioavailability and limited selectivity. Future research on TIPS is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of TIPS involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TIPS as a white solid with a high purity.
Scientific Research Applications
TIPS has been extensively used in scientific research due to its diverse applications. In the field of medicinal chemistry, TIPS has been used as a pharmacological tool to study the role of sulfonamide-based compounds in drug design. TIPS has also been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis. In material science, TIPS has been used as a building block in the synthesis of polymers and other materials.
properties
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3NO2S/c1-13(2)16-10-19(14(3)4)21(20(11-16)15(5)6)29(27,28)26-18-9-7-8-17(12-18)22(23,24)25/h7-15,26H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCDFXQWJHJWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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